molecular formula C17H18Cl2O2 B5169369 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)

1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)

Cat. No.: B5169369
M. Wt: 325.2 g/mol
InChI Key: GRXFADJDFGGEIM-UHFFFAOYSA-N
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Description

1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene), also known as bis(2-chlorophenyl) pentane-1,5-diol, is a chemical compound that belongs to the family of chlorobenzenes. It is an organic compound with a molecular formula of C18H18Cl2O2 and a molecular weight of 347.24 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) is not fully understood. However, it is believed to act as a non-specific inhibitor of enzymes that are involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects
1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant and antipsychotic effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It is also stable under normal laboratory conditions. However, its low solubility in water can make it difficult to work with in aqueous solutions. It is also important to handle this compound with care as it is toxic and can cause skin and eye irritation.

Future Directions

There are several future directions for the research on 1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene). One potential direction is to study its potential as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to explore its potential as a probe for studying protein-ligand interactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Synthesis Methods

1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) can be synthesized by the reaction of 2-chlorophenol with 1,5-pentanediol in the presence of a catalyst such as sulfuric acid. The reaction produces 1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorophenyl) pentane-1,5-diol, which can be further treated with thionyl chloride to obtain the final product.

Scientific Research Applications

1,1'-[1,5-pentanediyl1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(oxy)]1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)(2-chlorobenzene) has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds and as a reagent in organic synthesis. It has also been used as a ligand in coordination chemistry and as a probe for studying the binding interactions between proteins and small molecules.

Properties

IUPAC Name

1-chloro-2-[5-(2-chlorophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O2/c18-14-8-2-4-10-16(14)20-12-6-1-7-13-21-17-11-5-3-9-15(17)19/h2-5,8-11H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXFADJDFGGEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCOC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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